N-Benzyl Indole vs. Indazole Core: α-Glucosidase Inhibitory Potency Landscape
The target compound’s indole core differentiates it from indazole-based thiadiazole analogs. In the indole-thiadiazole series reported by Alomari et al., the most potent α-glucosidase inhibitors (IC₅₀ = 0.95 µM for analog 17; IC₅₀ = 1.10 µM for analog 2) outperformed the clinical standard acarbose (IC₅₀ = 1.70 µM) [1]. The 1-benzyl substitution on the indole nitrogen—shared by the target compound but absent in the comparator indazole-thiadiazole hybrids—was a key structural feature associated with enhanced activity, establishing the indole N-benzyl motif as a critical site for potency optimization in this enzyme class.
| Evidence Dimension | α-Glucosidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred from indole-thiadiazole class (most potent analog IC₅₀ = 0.95 ± 0.05 µM) |
| Comparator Or Baseline | Acarbose (clinical α-glucosidase inhibitor) IC₅₀ = 1.70 ± 0.10 µM |
| Quantified Difference | Indole-thiadiazole analogs exhibit up to 1.8-fold greater potency than acarbose |
| Conditions | In vitro yeast α-glucosidase enzyme inhibition assay |
Why This Matters
The indole-thiadiazole framework with N-benzyl substitution can surpass the potency of a clinically used α-glucosidase inhibitor, making it a preferred scaffold choice for type 2 diabetes drug development programs.
- [1] Alomari, M., et al. Synthesis of indole-based-thiadiazole derivatives as a potent inhibitor of α-glucosidase enzyme along with in silico study. Bioorganic Chemistry, 2021, 108, 104638. View Source
